Cas no 2137636-72-5 (1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-, is a heterocyclic compound featuring a triazole core substituted with an azetidine ring and a 4-methyl-2-oxazolyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a scaffold for drug discovery due to its ability to participate in hydrogen bonding and π-stacking interactions. The azetidine moiety enhances conformational rigidity, while the oxazolyl group contributes to electronic modulation, improving binding affinity in target systems. Its synthetic accessibility and stability under physiological conditions make it a valuable intermediate for developing bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound’s balanced lipophilicity further supports its utility in optimizing pharmacokinetic properties.
1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- structure
2137636-72-5 structure
商品名:1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-
CAS番号:2137636-72-5
MF:C9H11N5O
メガワット:205.216540575027
CID:5297297

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-
    • インチ: 1S/C9H11N5O/c1-6-5-15-9(12-6)8-4-11-13-14(8)7-2-10-3-7/h4-5,7,10H,2-3H2,1H3
    • InChIKey: WKDSSTJKSCNTRQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CNC2)C(C2=NC(C)=CO2)=CN=N1

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784828-0.25g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
0.25g
$1249.0 2024-05-22
Enamine
EN300-784828-2.5g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
2.5g
$2660.0 2024-05-22
Enamine
EN300-784828-10.0g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
10.0g
$5837.0 2024-05-22
Enamine
EN300-784828-0.1g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
0.1g
$1195.0 2024-05-22
Enamine
EN300-784828-0.5g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
0.5g
$1302.0 2024-05-22
Enamine
EN300-784828-5.0g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
5.0g
$3935.0 2024-05-22
Enamine
EN300-784828-0.05g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
0.05g
$1140.0 2024-05-22
Enamine
EN300-784828-1.0g
1-(azetidin-3-yl)-5-(4-methyl-1,3-oxazol-2-yl)-1H-1,2,3-triazole
2137636-72-5 95%
1.0g
$1357.0 2024-05-22

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)- 関連文献

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-に関する追加情報

Introduction to 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 2137636-72-5, identified as 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The presence of both triazole and azetidine moieties in its structure endows it with unique chemical properties that make it a promising candidate for further exploration.

1H-1,2,3-Triazole is a well-studied heterocyclic compound known for its stability and reactivity, which makes it a valuable scaffold in the synthesis of various bioactive molecules. The incorporation of a 5-(4-methyl-2-oxazolyl) group into the triazole core introduces additional functionalization possibilities, enhancing the molecule's versatility. This structural motif has been explored in numerous research studies for its ability to interact with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

The 1-(3-azetidinyl) substituent further enriches the chemical landscape of this compound. Azetidine derivatives are known for their role in modulating biological processes, often serving as key intermediates in the development of therapeutic agents. The combination of these two heterocyclic systems in 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl) suggests a multifaceted approach to drug design, potentially enabling the targeting of multiple disease mechanisms simultaneously.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how this compound interacts with biological systems. Studies have demonstrated that the triazole ring can engage with proteins through hydrogen bonding and hydrophobic interactions, while the 4-methyl-2-oxazolyl group provides additional binding pockets for pharmacophoric alignment. These insights have guided the optimization of analogs with enhanced binding affinity and selectivity.

In the realm of medicinal chemistry, the synthesis of derivatives from 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl) has led to the discovery of novel compounds with therapeutic potential. For instance, researchers have explored its efficacy as an inhibitor of enzymes implicated in inflammation and cancer progression. The azetidine moiety has been particularly noted for its ability to modulate enzyme activity by inducing conformational changes that disrupt normal catalytic cycles.

The integration of this compound into drug development pipelines has been supported by preclinical studies that highlight its safety profile and pharmacokinetic properties. These investigations have shown that derivatives of this molecule exhibit favorable solubility and metabolic stability, crucial factors for successful drug formulation. Moreover, the absence of significant toxicity in animal models has bolstered confidence in its potential for clinical translation.

The versatility of 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl) extends beyond its applications in small-molecule drug discovery. It has also been investigated as a building block for larger peptidomimetics designed to mimic natural bioactive peptides while avoiding their limitations such as degradation and immunogenicity. The triazole ring's stability allows for the creation of complex molecular architectures that can be tailored to specific biological functions.

Emerging research indicates that this compound may play a role in addressing emerging therapeutic challenges. For example, studies have explored its potential as an antiviral agent by targeting viral proteases essential for replication. The unique structural features enable it to interfere with enzymatic processes without compromising host cell functions, underscoring its therapeutic promise.

The synthesis methodologies for CAS number 2137636-72-5 have been refined through continuous innovation in synthetic organic chemistry. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production methods. These improvements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical development.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of laboratory findings into clinical applications. The interdisciplinary nature of this research underscores the importance of integrating expertise from various fields such as organic chemistry, biochemistry, pharmacology, and computational biology to fully realize the potential of compounds like 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl).

Future directions in this area are likely to focus on expanding the chemical space explored by this molecule through library synthesis and high-throughput screening techniques. By systematically varying functional groups and exploring different heterocyclic linkages, researchers aim to uncover new analogs with improved pharmacological profiles. The insights gained from these studies will not only advance our understanding of disease mechanisms but also provide novel tools for therapeutic intervention.

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